molecular formula C23H25BrN4O4S B2420696 6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422288-49-1

6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2420696
CAS No.: 422288-49-1
M. Wt: 533.44
InChI Key: HKPFKIOZWRUTSB-UHFFFAOYSA-N
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Description

6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H25BrN4O4S and its molecular weight is 533.44. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-6H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O4S/c24-16-7-8-18-17(15-16)21(30)28(23(33)25-18)9-3-1-2-6-20(29)26-10-12-27(13-11-26)22(31)19-5-4-14-32-19/h4-5,7-8,14-16H,1-3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGORKXKQNYBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC(C=CC3=NC2=S)Br)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 422288-49-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25BrN4O4SC_{23}H_{25}BrN_{4}O_{4}S, with a molecular weight of approximately 533.4 g/mol . The structure includes a bromine atom, a furan ring, and a piperazine moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to its ability to suppress NF-kB activation, which plays a crucial role in inflammatory responses.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the anticancer effects of related quinazoline derivatives. The results indicated that these compounds could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Efficacy :
    • In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria. The results highlighted their effectiveness in reducing bacterial load in infected tissues.

Research Findings

Research has focused on elucidating the structure-activity relationship (SAR) of this class of compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as bromine enhances biological activity by increasing the compound's lipophilicity and stability.
  • Docking Studies : Molecular docking simulations have revealed potential binding sites on target proteins, providing insights into the mechanism of action at the molecular level.

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